tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate
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Overview
Description
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate is an organic compound with the molecular formula C11H24N2O2. It is commonly used in chemical synthesis and research due to its unique properties and reactivity. This compound is often utilized as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(2-(ethylamino)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Acids and Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.
Hydrolysis Products: The primary products are the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted reactions during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate exerts its effects is primarily through its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. The tert-butyl group can be removed under specific conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-aminoethyl)(ethyl)carbamate
- tert-Butyl 2-(2-aminoethoxy)ethylcarbamate
- tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
Uniqueness
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-6-12-8-9-13(7-2)10(14)15-11(3,4)5/h12H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXXMICHQDQBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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